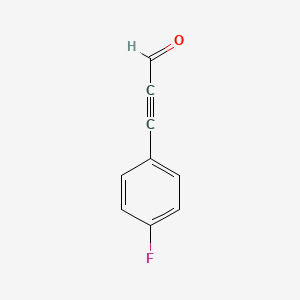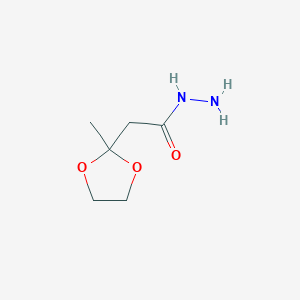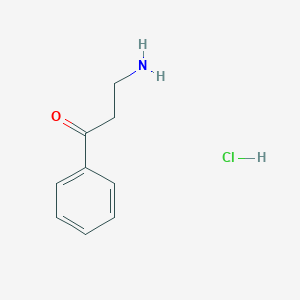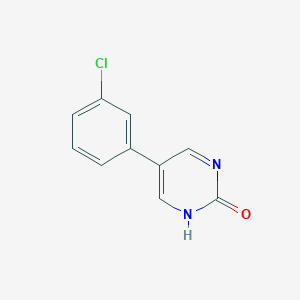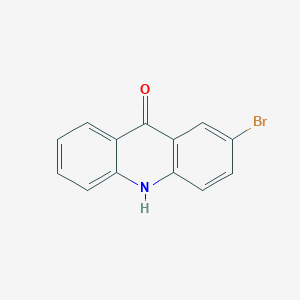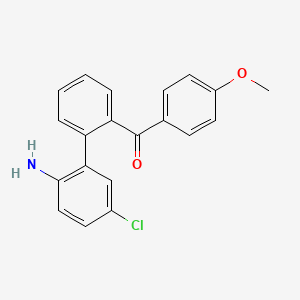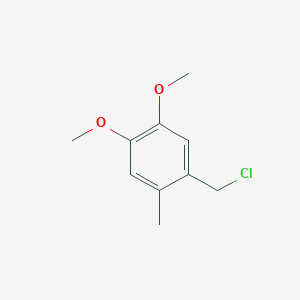
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene
Vue d'ensemble
Description
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene, also known as “Veratraldehyde chloromethyl ether” , is an organic compound with the following chemical formula: C₁₀H₁₂ClO₂ . It belongs to the class of aryl chloromethyl ethers . The compound features a benzene ring substituted with two methoxy groups (at positions 4 and 5), a methyl group (at position 2), and a chloromethyl group (at position 1). Its molecular weight is approximately 176.64 g/mol .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene involves the chloromethylation of veratraldehyde (4-methoxy-3-methylbenzaldehyde). This reaction typically employs chloromethyl methyl ether (CH₃OCH₂Cl) as the chloromethylating agent. The reaction proceeds under acidic conditions, resulting in the formation of the desired product .
Applications De Recherche Scientifique
Chromatographic Analysis
One application of related compounds is in chromatographic analysis. For instance, 1,2-diamino-4,5-dimethoxybenzene derivatives have been used in liquid chromatographic fluorimetric assays for methylglyoxal in chemical and biological systems. This approach involves the derivatization of methylglyoxal to form specific quinoxaline derivatives, aiding in the assay and analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992).
Synthesis and Structural Analysis
The compound's derivatives have been explored in synthesis and structural analysis. For example, regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones illustrate the compound's utility in synthesizing new chemical entities and studying their structures (Aitken et al., 2016).
Polymerisation Mechanisms
Research has been conducted on the polymerization mechanisms involving chloromethyl derivatives. The study on chloromethyl-4-(n-butylsulfinyl)methylbenzene demonstrates that both radical and anionic mechanisms can occur in polymerization, leading to the formation of polymers with different molecular weights (Hontis et al., 1999).
Organic Synthesis
In organic synthesis, chloromethyl-dimethoxybenzenes have been used in photoinduced electron transfer reactions for the formation of benzyl benzoates. This highlights the role of such compounds in facilitating specific types of organic reactions (Amiri-Attou et al., 2008).
Organometallic Chemistry
The compound and its derivatives are significant in organometallic chemistry, as shown by the synthesis of aryl(dimethyl)gallium compounds. Such compounds are important for understanding the coordination chemistry and reactions of organometallics (Jutzi et al., 2008).
Propriétés
IUPAC Name |
1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVKIJNKCCFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392292 | |
| Record name | 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
CAS RN |
7537-05-5 | |
| Record name | 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



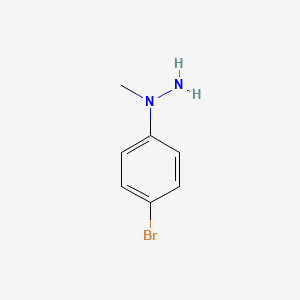
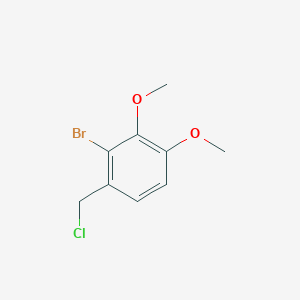
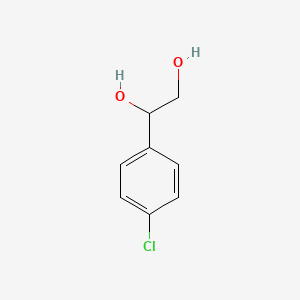
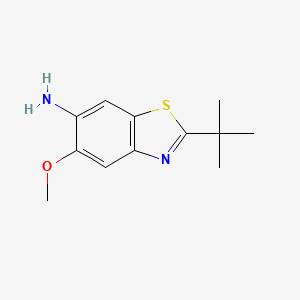
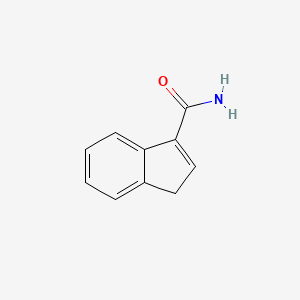
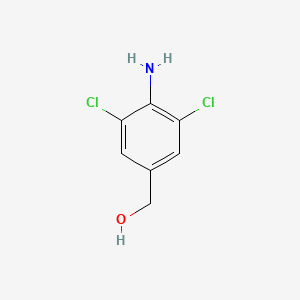
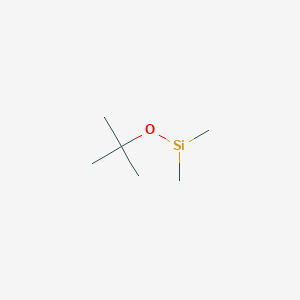
![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
